2-Phenylindole
Overview
Description
2-Phenylindole is an organic compound that belongs to the class of indoles, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, including zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 .
Mechanism of Action
Target of Action
2-Phenylindole, also known as 2-PHENYL-1H-INDOLE, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs). These include zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . Therefore, the primary targets of this compound are estrogen receptors.
Mode of Action
As a selective estrogen receptor modulator, this compound binds to estrogen receptors, mimicking the effects of estrogen in some parts of the body, such as the breasts and uterus, while having anti-estrogen effects in other parts of the body . The exact interaction between this compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those related to estrogen signaling. By binding to estrogen receptors, this compound can influence the transcription of genes regulated by these receptors, thereby affecting various cellular processes . The downstream effects of this modulation depend on the specific tissues and cells involved.
Pharmacokinetics
Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability would be influenced by factors such as the formulation of the drug, the patient’s metabolic rate, and potential interactions with other medications.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. For example, in the context of breast cancer treatment, its anti-estrogenic effects could inhibit the growth of estrogen receptor-positive cancer cells . In contrast, in the context of osteoporosis treatment, its estrogenic effects could help to maintain bone density .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications could affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as the patient’s age, sex, and overall health status could influence how well the drug works and how it is tolerated .
Biochemical Analysis
Biochemical Properties
2-Phenylindole has been shown to interact with various enzymes and proteins. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, which includes zindoxifene, bazedoxifene, and pipendoxifene . These interactions suggest that this compound may play a role in modulating estrogen receptor activity.
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been associated with anticancer, antimicrobial, and anti-inflammatory effects . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, as a parent structure of nonsteroidal selective estrogen receptor modulators, this compound likely exerts its effects at the molecular level through these mechanisms .
Metabolic Pathways
Given its role as a parent structure of nonsteroidal selective estrogen receptor modulators, it may be involved in pathways related to estrogen receptor modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylindole can be synthesized through several methods:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and polyphosphoric acid.
Condensation Method: Phenylhydrazine and acetophenone are condensed, followed by ring closure in the presence of zinc chloride.
Heating Method: Bromoacetophenone is heated with excess aniline, or N-(2-methylphenyl)benzamide is heated with sodium ethoxide at 360-380°C in isolation from air.
Industrial Production Methods
Industrial production of this compound typically involves the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Phenylindole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Coupling Reactions: The indole C-2 coupling reaction is preferable for indole or C-2 benzene rings with more complex substitutions.
Common reagents used in these reactions include zinc chloride, glacial acetic acid, polyphosphoric acid, and various aromatic amines . Major products formed from these reactions include substituted indoles and various indole derivatives .
Scientific Research Applications
2-Phenylindole has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Phenylindole is unique among indole derivatives due to its specific structure and biological activities. Similar compounds include:
Indole: The parent compound of this compound, known for its wide range of biological activities.
3-Phenylindole: Another indole derivative with similar biological activities but different substitution patterns.
2-Methylindole: An indole derivative with a methyl group at the C-2 position, showing different reactivity and biological activities.
Compared to these compounds, this compound exhibits unique properties due to the presence of the phenyl group at the C-2 position, which influences its reactivity and biological activities .
Properties
IUPAC Name |
2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLJCACIRKBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63467-59-4 (potassium salt) | |
Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061343 | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1H-Indole, 2-phenyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10189 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
948-65-2 | |
Record name | 2-Phenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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